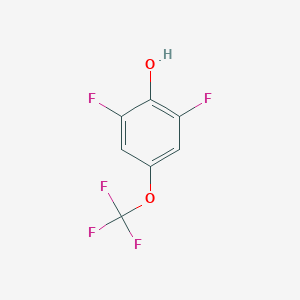

2,6-Difluoro-4-(trifluoromethoxy)phenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2,6-Difluoro-4-(trifluoromethoxy)phenol is a chemical compound with the molecular formula C7H3F5O2 and a molecular weight of 214.09 g/mol This compound is characterized by the presence of two fluorine atoms at the 2 and 6 positions, and a trifluoromethoxy group at the 4 position on the phenol ring

Méthodes De Préparation

The synthesis of 2,6-Difluoro-4-(trifluoromethoxy)phenol can be achieved through several methods. One common approach involves the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant reaction conditions. The specific reaction conditions and reagents used can vary, but the general process involves the coupling of a difluorophenol derivative with a trifluoromethoxy-containing reagent.

Analyse Des Réactions Chimiques

2,6-Difluoro-4-(trifluoromethoxy)phenol undergoes various types of chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the phenol group to a corresponding alcohol or other reduced forms.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Applications De Recherche Scientifique

2,6-Difluoro-4-(trifluoromethoxy)phenol has several scientific research applications:

Biology: The compound’s unique fluorine-containing structure makes it useful in the study of enzyme interactions and protein-ligand binding.

Mécanisme D'action

The mechanism by which 2,6-Difluoro-4-(trifluoromethoxy)phenol exerts its effects involves its interaction with specific molecular targets. The presence of fluorine atoms and the trifluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved depend on the specific application and target of the compound .

Comparaison Avec Des Composés Similaires

2,6-Difluoro-4-(trifluoromethoxy)phenol can be compared with other similar compounds, such as:

2,6-Difluorophenol: Lacks the trifluoromethoxy group, resulting in different chemical properties and reactivity.

4-(Trifluoromethoxy)phenol: Contains the trifluoromethoxy group but lacks the additional fluorine atoms at the 2 and 6 positions.

2,4,6-Trifluorophenol: Contains three fluorine atoms but lacks the trifluoromethoxy group, leading to different applications and reactivity.

Activité Biologique

2,6-Difluoro-4-(trifluoromethoxy)phenol is a fluorinated phenolic compound with significant implications in various fields, including medicinal chemistry and agrochemistry. This article explores its biological activity, synthesis methods, mechanisms of action, and relevant case studies.

- Molecular Formula : C7H3F5O2

- Molecular Weight : 214.09 g/mol

- IUPAC Name : this compound

Synthesis Methods

The synthesis of this compound can be achieved through several methods, including:

- Suzuki–Miyaura Coupling : A widely used method for forming carbon-carbon bonds.

- Substitution Reactions : The compound can undergo nucleophilic or electrophilic substitutions due to the presence of fluorine atoms and the trifluoromethoxy group.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The unique fluorinated structure enhances binding affinity to various enzymes and receptors, influencing their activity. This compound has been explored for its potential in drug development due to its metabolic stability and bioavailability.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial properties. For instance, studies have shown that certain fluorinated phenols have significant activity against Leishmania species and other pathogens. The structure-activity relationship (SAR) analysis suggests that the presence of fluorine enhances the efficacy of these compounds against various microorganisms .

Enzyme Inhibition

The compound has been investigated for its potential as an enzyme inhibitor. It has shown moderate inhibitory effects against cholinesterases and cyclooxygenase enzymes. For example, derivatives of similar fluorinated compounds demonstrated dual inhibitory effects against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are crucial in neurodegenerative disease research .

Cytotoxicity Studies

Cytotoxicity assessments have been conducted on cancer cell lines, including MCF-7 (breast cancer). Preliminary results indicate that certain derivatives exhibit cytotoxic effects at varying concentrations, suggesting potential applications in cancer therapy .

Case Studies

-

Antileishmanial Activity :

A study on related compounds highlighted their effectiveness against Leishmania infantum in hamster models. The findings suggested that modifications in the chemical structure could enhance efficacy while minimizing toxicity . -

Enzyme Interaction Studies :

Molecular docking studies revealed that the trifluoromethoxy group facilitates strong interactions with enzyme active sites through hydrogen and halogen bonding. This interaction is likely responsible for the increased biological activity observed in vitro .

Comparative Analysis

| Compound | Biological Activity | Notes |

|---|---|---|

| This compound | Moderate enzyme inhibition; antimicrobial | Enhanced stability due to fluorination |

| 2,6-Difluorophenol | Lower activity compared to trifluoromethoxy derivative | Lacks trifluoromethoxy group |

| 4-(Trifluoromethoxy)phenol | Similar activity but less potent | Fewer fluorine substitutions |

Propriétés

IUPAC Name |

2,6-difluoro-4-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3F5O2/c8-4-1-3(14-7(10,11)12)2-5(9)6(4)13/h1-2,13H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MERYGUYOAWBUSJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=C(C(=C1F)O)F)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3F5O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

214.09 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.